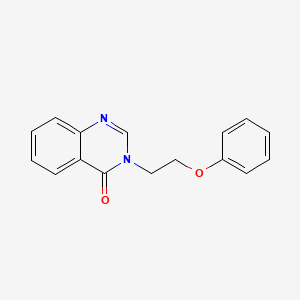![molecular formula C17H17ClN2O2 B5729692 2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
DMOG has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and hypoxia-inducible factor (HIF) signaling pathway modulation. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in several types of cancer cells. In stem cell research, DMOG has been used to enhance the differentiation of stem cells into specific cell types. In HIF signaling pathway modulation, DMOG has been shown to stabilize HIF-1α, leading to the upregulation of genes involved in angiogenesis and erythropoiesis.
Wirkmechanismus
DMOG exerts its effects through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the hydroxylation of HIF-1α. By inhibiting PHD enzymes, DMOG stabilizes HIF-1α, leading to the upregulation of genes involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism.
Biochemical and Physiological Effects:
DMOG has been shown to have several biochemical and physiological effects, including the upregulation of genes involved in angiogenesis, erythropoiesis, and metabolism. DMOG has also been shown to induce apoptosis in cancer cells and enhance the differentiation of stem cells into specific cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMOG in lab experiments is its ability to stabilize HIF-1α, leading to the upregulation of genes involved in various cellular processes. However, DMOG has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Zukünftige Richtungen
There are several possible future directions for DMOG research, including the development of more potent and selective PHD inhibitors, the investigation of DMOG's potential applications in other fields, such as cardiovascular disease and neurodegenerative disorders, and the exploration of DMOG's potential as a therapeutic agent in cancer treatment.
Conclusion:
In conclusion, DMOG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG's ability to stabilize HIF-1α and upregulate genes involved in various cellular processes makes it a promising tool for scientific research. However, further studies are needed to fully understand DMOG's potential and limitations.
Synthesemethoden
DMOG can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with N,N-dimethyl-p-phenylenediamine, followed by the reaction of the resulting product with ethyl chloroformate. The final product is obtained through the reaction of the intermediate with 2,3-dimethylphenylamine.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2,3-dimethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-6-5-9-15(12(11)2)20-16(21)10-19-17(22)13-7-3-4-8-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAYBKWSTFNXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide](/img/structure/B5729634.png)


![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5729658.png)

![N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)



![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5729708.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone](/img/structure/B5729710.png)
